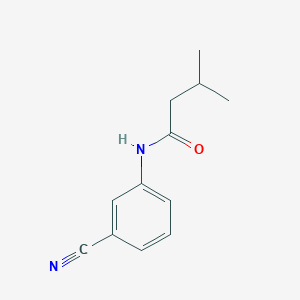
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as PHA-848125, and it belongs to the class of small molecule inhibitors that target cyclin-dependent kinases (CDKs).
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide inhibits the activity of CDKs by binding to the ATP-binding pocket of these enzymes. This binding prevents the phosphorylation of the CDK substrates and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest in cancer cells, which leads to the inhibition of cell proliferation. N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments include its specificity towards CDKs and its potential applications in the field of cancer research. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One of the future directions includes the development of more potent and selective CDK inhibitors that can overcome the limitations of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. Another future direction includes the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide could also be a future direction for research.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves several steps. The first step involves the reaction between 3-chloro-4-methylbenzoyl chloride and 3-methylphthalic anhydride in the presence of a base catalyst, which leads to the formation of 3-chloro-4-methyl-N-(3-methyl-4-oxo-2,3-dihydrophthalazin-1-yl)benzamide. The second step involves the reaction of this intermediate with acetic anhydride in the presence of a base catalyst, which leads to the formation of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been extensively studied for its potential applications in the field of cancer research. This compound has been shown to inhibit the activity of CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are often overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-12(9-15(11)19)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFPLCJKGQASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)


![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)